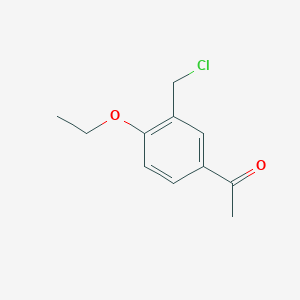

2-Chloro-5-methyl-4-nitrophenol

Vue d'ensemble

Description

2-Chloro-5-methyl-4-nitrophenol is a chemical compound with the CAS Number: 40130-97-0 and a molecular weight of 187.58 . It is stored under nitrogen at a temperature of 4°C . The boiling point is 301.8±42.0 C at 760 mmHg and the melting point is 143-144 C .

Physical And Chemical Properties Analysis

This compound is a solid compound with a boiling point of 301.8±42.0 C at 760 mmHg and a melting point of 143-144 C . Nitro compounds, like this one, are known to have high dipole moments due to the polar character of the nitro group .Applications De Recherche Scientifique

Environmental Degradation Studies

2-Chloro-5-methyl-4-nitrophenol has been explored in environmental degradation studies. Research indicates its feasibility for anaerobic degradation in hybrid up flow anaerobic sludge blankets under thermophilic conditions. This process can be useful in the treatment of wastewater containing such compounds (Sreekanth et al., 2009).

Atmospheric Sampling Analysis

The compound has been identified in atmospheric sampling studies. These studies assess spatial and geographical variations of atmospheric concentrations of phenols and nitrophenols, including this compound, to understand their distribution and sources (Morville et al., 2006).

Biotransformation Research

Investigations into the biotransformation of related chloro-nitrophenols have shown that certain bacterial strains can convert these compounds into less harmful substances. For instance, a marine Bacillus sp. strain MW-1 was found capable of transforming 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole, which might have implications for bioremediation efforts (Arora & Jain, 2012).

Graphene Adsorption Studies

Graphene has been studied for its potential in removing chloro-nitrophenols from aqueous solutions. Research focused on the adsorption of these compounds by graphene, examining factors like pH and temperature, could be relevant in developing new methods for water purification (Mehrizad & Gharbani, 2014).

Mutagenicity Assessments

The mutagenic activities of compounds related to this compound, such as its chlorinated derivatives, have been evaluated to understand their potential health risks. This research is crucial in assessing the environmental impact and safety of these chemicals (Kamoshita et al., 2010).

Advanced Oxidation Processes

Advanced oxidation processes have been compared for the degradation of chloro-nitrophenols, including compounds similar to this compound. This research provides insights into the most effective methods for treating waste containing these pollutants (Saritha et al., 2007).

Electrochemical Detection and Photocatalytic Activity

Studies have explored the use of composite nanocones for the electrochemical detection of nitrophenols and assessed their photocatalytic activity towards the degradation of these compounds. This research could lead to new approaches in monitoring and mitigating pollution (Chakraborty et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-methyl-4-nitrophenol is a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade this compound .

Mode of Action

The compound interacts with its target through a two-component FAD-dependent monooxygenase, HnpAB . HnpAB catalyzes the conversion of this compound to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The degradation of this compound occurs via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative this compound-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

CNP-8 , which suggests that it can be metabolized in certain biological systems.

Result of Action

The action of this compound results in its degradation and conversion into other compounds, reducing its concentration in the environment . This is particularly important given that this compound is a pollutant and its degradation can contribute to environmental remediation .

Action Environment

The degradation of this compound by Cupriavidus sp. CNP-8 can occur in various environments, particularly those contaminated with the compound . Environmental factors such as the presence of other organisms, temperature, pH, and nutrient availability could potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

2-Chloro-5-methyl-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this process . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase, catalyzes the ring-cleavage of 1,2,4-benzenetriol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its degradation. The degradation process influences cell function by altering metabolic pathways

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . This is followed by the ring-cleavage of 1,2,4-benzenetriol, catalyzed by the enzyme HnpC . These reactions involve binding interactions with the enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its degradation. The degradation of this compound by Cupriavidus sp. CNP-8 is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h−1

Metabolic Pathways

This compound is involved in the 1,2,4-benzenetriol pathway in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway involves several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Propriétés

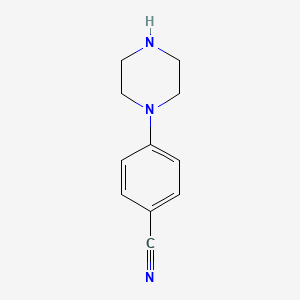

IUPAC Name |

2-chloro-5-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVRNVYZNFWSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

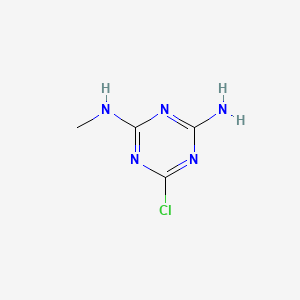

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960570 | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40130-97-0, 4102-84-5 | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40130-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040130970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

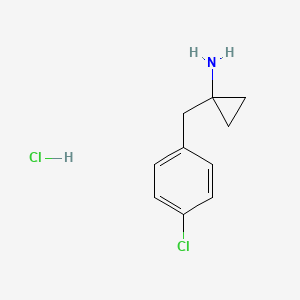

![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)